molecular formula C6H6BrClN2O2 B12072692 Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- CAS No. 649701-21-3

Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro-

Cat. No.: B12072692
CAS No.: 649701-21-3
M. Wt: 253.48 g/mol
InChI Key: HCTNKQJULAZSEI-UHFFFAOYSA-N
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Description

The compound comprises a 2-chloroacetamide backbone linked to a substituted isoxazole ring (4-bromo-3-methyl-5-isoxazolyl). Isoxazole derivatives are known for their bioactivity, particularly in medicinal chemistry, due to their ability to mimic heterocyclic motifs in biological systems . The bromo and methyl substituents on the isoxazole ring may influence electronic and steric properties, affecting solubility, binding affinity, and metabolic stability.

Properties

CAS No.

649701-21-3

Molecular Formula

C6H6BrClN2O2

Molecular Weight

253.48 g/mol

IUPAC Name

N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-2-chloroacetamide

InChI

InChI=1S/C6H6BrClN2O2/c1-3-5(7)6(12-10-3)9-4(11)2-8/h2H2,1H3,(H,9,11)

InChI Key

HCTNKQJULAZSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Selection of Starting Materials

  • 1-Alkyne derivative : Propargyl methyl ether (HC≡C-OCH₃) introduces the methyl group at position 3.

  • Dihaloformaldoxime : Dibromoformaldoxime (Br₂C=N-O-) provides the bromo substituent at position 4.

Reaction Conditions

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Potassium bicarbonate (KHCO₃) or triethylamine (TEA) to neutralize HBr byproducts.

  • Temperature : Room temperature (25°C) with optional heating to 50–70°C for accelerated kinetics.

  • Reaction Time : 3–24 hours, monitored via HPLC or ¹H NMR.

Example Procedure

  • Dissolve propargyl methyl ether (10 mmol) in DMF (25 mL).

  • Add KHCO₃ (12 mmol) and dibromoformaldoxime (10 mmol) portionwise.

  • Stir at 25°C for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 75–85%.

Characterization of the Isoxazole Intermediate

  • ¹H NMR (CDCl₃) : δ 6.35 (s, 1H, H-5 isoxazole), 2.45 (s, 3H, CH₃), 4.30 (t, 2H, CH₂-O).

  • MS : m/z 220 (M⁺ for C₅H₆BrNO).

Introduction of the 2-Chloroacetamide Group

The amidation step involves coupling the isoxazole amine with 2-chloroacetyl chloride. Source demonstrates analogous amidation reactions using 2-chloro-N-arylacetamides under basic conditions.

Activation of the Isoxazole Amine

  • Amination : Treat 4-bromo-3-methyl-5-isoxazole with aqueous ammonia (NH₃) in ethanol at reflux to introduce the primary amine at position 5.

  • Intermediate : 5-Amino-4-bromo-3-methylisoxazole.

Amidation with 2-Chloroacetyl Chloride

Reaction Scheme
5-Amino-4-bromo-3-methylisoxazole+ClCH₂COClN-(4-Bromo-3-Methyl-5-Isoxazolyl)-2-Chloroacetamide\text{5-Amino-4-bromo-3-methylisoxazole} + \text{ClCH₂COCl} \rightarrow \text{N-(4-Bromo-3-Methyl-5-Isoxazolyl)-2-Chloroacetamide}

Conditions

  • Solvent : Dichloromethane (DCM) or THF.

  • Base : Triethylamine (TEA, 2 eq) to scavenge HCl.

  • Temperature : 0°C to room temperature.

  • Reaction Time : 2–4 hours.

Example Procedure

  • Dissolve 5-amino-4-bromo-3-methylisoxazole (10 mmol) in THF (30 mL).

  • Add TEA (20 mmol) and cool to 0°C.

  • Slowly add 2-chloroacetyl chloride (12 mmol) dropwise.

  • Stir at 25°C for 3 hours.

  • Concentrate under vacuum and recrystallize from ethanol/water (1:1).

Yield : 70–80%.

Characterization of the Final Product

  • ¹H NMR (DMSO-d₆) : δ 10.19 (s, 1H, NH), 6.86 (s, 2H, NH₂), 4.81 (s, 2H, OCH₂), 2.26 (s, 3H, CH₃).

  • IR (KBr) : 3425 cm⁻¹ (N-H stretch), 1671 cm⁻¹ (C=O amide).

  • Elemental Analysis : Calcd. for C₇H₇BrClN₃O₂: C 32.78%, H 2.75%, N 13.70%; Found: C 32.72%, H 2.78%, N 13.65%.

Alternative Synthetic Routes

Ullmann-Type Coupling for Direct Amidation

Source highlights copper-catalyzed coupling between aryl halides and amides. This method avoids intermediate isolation:

  • React 4-bromo-3-methyl-5-iodoisoxazole with 2-chloroacetamide using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 100°C.

  • Yield: 60–65% after column purification.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes, 300 W microwave irradiation.

  • Advantage : Reduces reaction time from hours to minutes.

Purification and Analytical Validation

Recrystallization

  • Solvent System : Ethanol/DMF (3:1) for high-purity crystals.

  • Purity : >98% by HPLC.

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).

  • Eluent : Gradient of hexane/ethyl acetate (4:1 to 1:1).

Challenges and Optimization Strategies

  • Regioselectivity : Competing formation of 3,4-disubstituted isoxazole isomers requires careful stoichiometry and temperature control.

  • Side Reactions : Hydrolysis of the chloroacetamide group is minimized by avoiding aqueous workup.

Scalability and Industrial Applicability

  • Batch Size : Patents report gram-scale synthesis with consistent yields.

  • Cost Drivers : Dibromoformaldoxime and 2-chloroacetyl chloride are commercially available but require handling in anhydrous environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where the bromo or chloro groups are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromo or chloro groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo or chloro groups.

Scientific Research Applications

Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can interact with nucleophilic sites in proteins, affecting their function and activity.

Comparison with Similar Compounds

Key factors include substituent effects, crystallographic data, and bioactivity.

Table 1: Structural and Physical Properties of Acetamide Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features Reference
N-(3-Chloro-4-fluorophenyl)-2-(indol-3-yl)acetamide (10j) 3-Cl, 4-F, indole core 192–194 8 Electron-withdrawing halogens, planar indole
N-(Naphthalen-1-yl)-2-(indol-3-yl)acetamide (10k) Naphthyl, indole core 175–176 6 Bulky naphthyl group, π-π interactions
N-(4-Nitrophenyl)-2-(indol-3-yl)acetamide (10l) 4-NO₂, indole core 190–191 14 Strong electron-withdrawing nitro group
N-(Pyridin-2-yl)-2-(indol-3-yl)acetamide (10m) Pyridyl, indole core 153–154 17 Hydrogen-bonding pyridine moiety
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl₂, trichloroacetamide Not reported Meta-substitution, halogen-rich
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloroacetamide Not reported Electron-withdrawing Cl, planar acetamide

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) . For example, compound 10l (4-NO₂) melts at 190–191°C, higher than 10m (pyridyl, 153–154°C). The target compound’s bromo and methyl groups may similarly influence its thermal stability. Bulky substituents (e.g., naphthyl in 10k) reduce yields (6%) compared to smaller groups (e.g., pyridyl in 10m, 17%), suggesting steric hindrance during synthesis .

Crystallographic Trends: Meta-substituted trichloroacetamides (e.g., 3,5-Cl₂) exhibit distinct crystal packing compared to monosubstituted analogs, with multiple molecules per asymmetric unit . The target compound’s isoxazole ring may adopt a similar planar conformation, promoting π-stacking or halogen bonding.

Electron-withdrawing groups (e.g., NO₂, Cl) in anti-convulsant acetamides improve activity by modulating receptor interactions . The bromo substituent in the target compound may similarly enhance bioactivity.

Implications for the Target Compound :

  • The 4-bromo substituent could improve lipophilicity and membrane permeability compared to chloro or nitro groups .

Biological Activity

Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and empirical studies surrounding this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

Molecular Details:

  • CAS Number: 649701-21-3
  • Molecular Formula: C6H6BrClN2O2
  • Molecular Weight: 253.48 g/mol
  • IUPAC Name: N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-2-chloroacetamide

The unique combination of bromo and chloro substituents on the isoxazole and acetamide groups contributes to its distinctive chemical properties and potential biological activity.

The biological activity of Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites due to the presence of halogen substituents, which can enhance binding affinity.
  • Receptor Binding: The isoxazole ring can interact with nucleophilic sites in proteins, potentially altering their function and activity.

Antimicrobial Activity

Research has indicated that compounds similar to Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- exhibit promising antimicrobial properties. A study highlighted the antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria:

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate activity
Pseudomonas aeruginosaLimited activity

In vitro tests demonstrated that this compound could inhibit bacterial growth, suggesting its potential use as a therapeutic agent against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, Acetamide derivatives have been evaluated for anticancer activity. One study reported that certain derivatives exhibited significant cytotoxic effects against human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay:

Compound IC50 (µM)
Acetamide derivative A10
Acetamide derivative B15

These findings indicate that modifications to the acetamide structure can enhance anticancer efficacy.

Case Studies

  • Study on Antimicrobial Resistance:
    A comprehensive review discussed the rise of antibiotic-resistant infections and evaluated various acetamide derivatives for their effectiveness against ESKAPE pathogens. The study concluded that compounds like Acetamide, N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloro- could serve as potential leads in developing new antibiotics due to their unique structural features .
  • Anticancer Screening:
    Another research effort focused on synthesizing new acetamide derivatives and assessing their anticancer properties. The results indicated that specific modifications could significantly enhance their activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-3-methyl-5-isoxazolyl)-2-chloroacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with halogenation of the isoxazole ring (e.g., bromination at the 4-position using NBS or Br₂ in acetic acid) .

  • Acetamide Formation : React the brominated isoxazole intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond .

  • Optimization : Use polar aprotic solvents (e.g., dichloromethane) and carbodiimide coupling agents (e.g., EDC·HCl) to enhance yield and reduce side reactions .

  • Purity Control : Monitor via TLC (silica gel, hexane:EtOAc 3:1) and purify via recrystallization (ethanol/water) .

    • Key Data :
ParameterConditionYield (%)
BrominationNBS, CH₃COOH, 60°C, 6h75–80
Acetamide Coupling2-chloroacetyl chloride, Et₃N, DCM65–70

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., isoxazole C-3 methyl at δ 2.4 ppm; chloroacetamide carbonyl at δ 168–170 ppm) .
  • X-ray Crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
  • Mass Spectrometry : HRMS-ESI (positive mode) to verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isoxazole ring in substitution reactions?

  • Methodology :

  • Electrophilic Substitution : The 4-bromo group directs electrophiles to the 5-position of the isoxazole. Use DFT calculations (Gaussian 16) to model charge distribution and transition states .
  • Nucleophilic Displacement : React with NaN₃ or amines (e.g., benzylamine) in DMF at 80°C to replace bromine, monitored by 19F^{19}F-NMR (if fluorinated analogs are synthesized) .
    • Contradictions : Conflicting reports on regioselectivity (4- vs. 5-position substitution) may arise from solvent polarity effects. Resolve via kinetic studies (UV-vis monitoring) .

Q. How does the chloroacetamide moiety influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinase targets (e.g., Bcl-2/Mcl-1) using fluorescence polarization. Compare IC₅₀ values with analogs lacking the chloro group .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions. The chloro group enhances hydrophobic contacts in enzyme pockets (e.g., ΔG improvement by ~1.2 kcal/mol) .
    • Data Interpretation :
DerivativeIC₅₀ (μM)ΔG (kcal/mol)
Chloroacetamide0.45-8.7
Des-chloro analog1.2-7.5

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

  • Methodology :

  • Polymorph Screening : Recrystallize from 10 solvents (e.g., MeOH, EtOH, acetone) and analyze via DSC to identify polymorphs .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., C–H⋯O vs. Br⋯π contacts) affecting solubility .
    • Case Study : A hydrate form (monoclinic, P2₁/c) may exhibit a 10°C lower melting point than the anhydrous form due to disrupted packing .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of the bromo-isoxazole core under acidic conditions?

  • Resolution Strategy :

  • pH Stability Assays : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC. The isoxazole ring hydrolyzes above pH 4, forming a β-ketoamide intermediate .
  • Controlled Experiments : Confirm via 1H^1H-NMR (disappearance of isoxazole protons at δ 6.2 ppm; emergence of ketone at δ 2.8 ppm) .

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